molecular formula C9H11BrO B6152440 1-(3-bromo-4-methylphenyl)ethan-1-ol CAS No. 65189-93-7

1-(3-bromo-4-methylphenyl)ethan-1-ol

Cat. No.: B6152440
CAS No.: 65189-93-7
M. Wt: 215.1
InChI Key:
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Description

1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO. It is characterized by a bromine atom and a methyl group attached to a phenyl ring, with an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone followed by reduction. The reaction typically uses bromine as the brominating agent and a reducing agent such as sodium borohydride to convert the intermediate to the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine atom and the phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)ethan-1-ol
  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol
  • 1-(3-Bromo-4-methylphenyl)ethanone

Comparison: 1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the position of the bromine and methyl groups on the phenyl ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes .

Properties

CAS No.

65189-93-7

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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